molecular formula C15H23ClN2O B1527506 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride CAS No. 1236262-13-7

2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride

Cat. No.: B1527506
CAS No.: 1236262-13-7
M. Wt: 282.81 g/mol
InChI Key: YIERDAILAVOTBY-UHFFFAOYSA-N
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Description

2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride is a synthetic organic compound with a complex structure It features an amino group, a phenyl ring, and an azepane ring, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via Friedel-Crafts alkylation or acylation reactions.

    Amination: The amino group is introduced through reductive amination or other suitable amination reactions.

    Final Assembly: The final step involves coupling the azepane ring with the phenyl group and the amino group under controlled conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Using large reactors to carry out the synthesis in batches, ensuring high purity and yield.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(1-piperidinyl)-3-phenyl-1-propanone hydrochloride
  • 2-Amino-1-(1-morpholinyl)-3-phenyl-1-propanone hydrochloride
  • 2-Amino-1-(1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride

Uniqueness

2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride is unique due to its azepane ring, which imparts distinct chemical and biological properties compared to its analogs with different ring structures. This uniqueness makes it a valuable compound for specific applications where the azepane ring’s properties are advantageous.

Properties

IUPAC Name

2-amino-1-(azepan-1-yl)-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c16-14(12-13-8-4-3-5-9-13)15(18)17-10-6-1-2-7-11-17;/h3-5,8-9,14H,1-2,6-7,10-12,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIERDAILAVOTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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